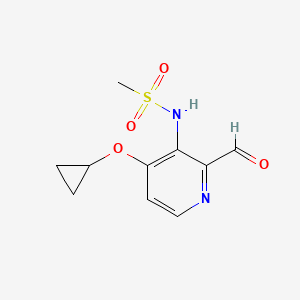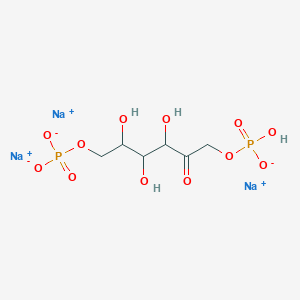![molecular formula C28H46O B14804564 3-[2-[(7aR)-1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B14804564.png)
3-[2-[(7aR)-1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vitamin D4 typically involves the ultraviolet irradiation of ergosterol, a sterol found in fungi and yeast. The process begins with the extraction of ergosterol, which is then subjected to ultraviolet light to induce a photochemical reaction. This reaction converts ergosterol into 22-dihydroergocalciferol (vitamin D4). The reaction conditions include controlled temperature and light exposure to ensure the proper conversion of ergosterol to vitamin D4 .
Industrial Production Methods: Industrial production of vitamin D4 follows a similar process but on a larger scale. The extraction of ergosterol is carried out using solvents, and the subsequent ultraviolet irradiation is performed in specialized reactors designed to maximize the yield of vitamin D4. The final product is then purified using chromatographic techniques to ensure its purity and potency .
Chemical Reactions Analysis
Types of Reactions: Vitamin D4 undergoes several chemical reactions, including hydroxylation, oxidation, and isomerization. These reactions are essential for converting vitamin D4 into its active metabolites.
Common Reagents and Conditions:
Hydroxylation: This reaction typically occurs in the liver and kidneys, where vitamin D4 is hydroxylated to form 25-hydroxyvitamin D4 and subsequently 1,25-dihydroxyvitamin D4.
Oxidation: Oxidative reactions can convert vitamin D4 into various metabolites, which may have different biological activities.
Isomerization: This reaction involves the rearrangement of the molecular structure of vitamin D4, often induced by light or heat.
Major Products Formed: The primary products formed from these reactions are 25-hydroxyvitamin D4 and 1,25-dihydroxyvitamin D4, both of which are biologically active and play significant roles in calcium and phosphate homeostasis .
Scientific Research Applications
Vitamin D4 has several scientific research applications across various fields:
Chemistry:
- Used as a precursor in the synthesis of other vitamin D analogs.
- Studied for its unique photochemical properties and reaction mechanisms.
Biology:
- Investigated for its role in calcium and phosphate metabolism.
- Studied for its effects on gene expression and cellular differentiation.
Medicine:
- Explored for its potential in treating vitamin D deficiency and related disorders.
- Studied for its immunomodulatory effects and potential in managing autoimmune diseases.
Industry:
- Used in the fortification of foods and supplements to enhance their nutritional value.
- Investigated for its potential in improving bone health and preventing osteoporosis .
Mechanism of Action
Vitamin D4 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues throughout the body. Upon binding, the vitamin D4-VDR complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the expression of target genes. These genes are involved in calcium and phosphate homeostasis, bone remodeling, and immune function .
The molecular targets of vitamin D4 include:
Calcium channels: Enhancing calcium absorption in the intestines.
Osteoclasts: Promoting bone resorption and remodeling.
Immune cells: Modulating immune responses and reducing inflammation.
Comparison with Similar Compounds
Vitamin D4 is often compared with other members of the vitamin D family, including vitamin D2 and vitamin D3. Here are some key differences:
Vitamin D2 (Ergocalciferol): Found in plants and fungi, vitamin D2 is less potent than vitamin D3 in raising serum 25-hydroxyvitamin D levels.
Vitamin D3 (Cholecalciferol): Synthesized in the skin upon exposure to ultraviolet B radiation, vitamin D3 is more effective than vitamin D2 in maintaining adequate vitamin D levels in the body.
Uniqueness of Vitamin D4:
Source: Derived from ergosterol, similar to vitamin D2, but with distinct structural differences.
Potency: Vitamin D4 has unique metabolic pathways and may have different biological activities compared to vitamin D2 and D3.
Applications: While less studied than D2 and D3, vitamin D4 holds potential for specific therapeutic and industrial applications.
Properties
Molecular Formula |
C28H46O |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
3-[2-[(7aR)-1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/t20?,22?,25?,26?,27?,28-/m1/s1 |
InChI Key |
DIPPFEXMRDPFBK-NGXFAUHPSA-N |
Isomeric SMILES |
CC(C)C(C)CCC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14804482.png)

![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14804509.png)
![tert-butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B14804518.png)
![[(2R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutan-2-yl]boronic acid](/img/structure/B14804522.png)
![4-[(2-Nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14804525.png)



![5-({[5-(Trifluoromethyl)-2-pyridyl]thio}methyl)-2-furoate](/img/structure/B14804557.png)
![4-{[(3S,4S)-4-(3,4-Dimethoxybenzyl)-3-hydroxy-2-oxotetrahydro-3-f uranyl]methyl}-2-methoxyphenyl beta-D-glucopyranoside](/img/structure/B14804558.png)
![4-methyl-2-{(E)-[4-(morpholin-4-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14804570.png)

![N-[2-Fluoro-5-({9-[2-(Morpholin-4-Yl)ethoxy]-11-Oxo-6,11-Dihydrodibenzo[b,E]oxepin-3-Yl}amino)phenyl]benzamide](/img/structure/B14804584.png)
